BG45
Overview
Description
BG45 is a potent inhibitor of histone deacetylase 3, a class I histone deacetylase. It has shown significant potential in targeting multiple myeloma cells and inducing caspase-dependent apoptosis . The compound is known for its selectivity towards histone deacetylase 3 over other histone deacetylases, making it a valuable tool in cancer research and therapy .
Scientific Research Applications
BG45 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of histone deacetylases and their role in gene expression.
Biology: Employed in research on cell growth, apoptosis, and cancer cell proliferation.
Medicine: Investigated for its potential therapeutic effects in treating multiple myeloma and other cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases.
Mechanism of Action
Target of Action
BG45, also known as “N-(2-aminophenyl)pyrazine-2-carboxamide”, is a potent inhibitor of histone deacetylase (HDAC), specifically HDAC3 . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial in cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with HDAC3 by binding to its active site, inhibiting its function . This inhibition leads to an increase in the acetylation of histones H2A, H3, and H4, which results in a more relaxed chromatin structure . This change in chromatin structure can affect gene expression, leading to various downstream effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone acetylation pathway . By inhibiting HDAC3, this compound increases the acetylation of histones, which can lead to changes in gene expression . In Alzheimer’s disease models, this compound has been shown to upregulate the expression of synaptic proteins and α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor subunits (GluR2, GluR3, and GluR4) . Additionally, this compound may also affect the CaMKII/ITPKA/Ca2+ signaling pathway .
Pharmacokinetics
For instance, in a study, APP/PS1 transgenic mice were treated with this compound (30 mg/kg) daily for 12 days .
Result of Action
This compound has been shown to have several effects at the molecular and cellular level. It can reduce Aβ deposition, increase the expression of synaptic proteins, and upregulate the expression of certain receptor subunits . In animal models of Alzheimer’s disease, treatment with this compound resulted in improvements in learning and memory . It also alleviated damage to the dendritic spine .
Action Environment
It is known that the efficacy of this compound can vary depending on the specific disease model or cell type being studied
Biochemical Analysis
Biochemical Properties
BG45 interacts with various enzymes and proteins, most notably HDAC3 . It inhibits HDAC3 with an IC50 value of 289 nM, demonstrating its high affinity for this enzyme . The inhibition of HDAC3 by this compound leads to changes in gene expression and protein function, impacting various biochemical reactions .
Cellular Effects
This compound has been shown to influence cell function in several ways. In neurons derived from APP/PS1 transgenic mice, this compound upregulated the expression of synaptotagmin-1 (SYT-1) and neurofilament light chain (NF-L), proteins that are crucial for synaptic function . This suggests that this compound may have a role in modulating synaptic plasticity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HDAC3, inhibiting its activity . This inhibition alters the acetylation status of histones, leading to changes in gene expression . The altered gene expression can then influence various cellular processes, including synaptic plasticity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, treatment of APP/PS1 transgenic mice with this compound led to improvements in learning and memory, suggesting that the effects of this compound persist over time .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. In a study involving APP/PS1 transgenic mice, a daily dose of 30 mg/kg of this compound was found to improve learning and memory .
Metabolic Pathways
It is known that this compound interacts with HDAC3, an enzyme that plays a key role in regulating gene expression and cellular metabolism .
Subcellular Localization
As an HDAC inhibitor, it is likely that this compound localizes to the nucleus where it can interact with histones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BG45 involves the reaction of 2-aminophenylpyrazine-2-carboxamide with appropriate reagents under controlled conditions . The reaction typically requires the use of solvents like dimethyl sulfoxide and specific catalysts to achieve the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are then purified and converted into this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
BG45 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products
The major products formed from these reactions include various derivatives of this compound, which retain the core structure but have different functional groups attached .
Comparison with Similar Compounds
BG45 is unique in its selectivity towards histone deacetylase 3 compared to other histone deacetylase inhibitors. Similar compounds include:
Vorinostat: A pan-histone deacetylase inhibitor with broader activity but less selectivity.
Romidepsin: Another histone deacetylase inhibitor with a different mechanism of action and target specificity.
Panobinostat: A potent inhibitor with activity against multiple histone deacetylases but with different therapeutic applications.
This compound stands out due to its high selectivity for histone deacetylase 3, making it a valuable compound for targeted cancer therapy .
Properties
IUPAC Name |
N-(2-aminophenyl)pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10/h1-7H,12H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWPVSNHKACEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926259-99-6 | |
Record name | BG-45 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926259996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 926259-99-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BG-45 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12P6IK4ZUX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.